molecular formula C7H3BrClF3O B1287701 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene CAS No. 1260810-00-1

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene

Cat. No. B1287701
CAS RN: 1260810-00-1
M. Wt: 275.45 g/mol
InChI Key: YWLBMIMCNXLHTH-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-1-(trifluoromethoxy)benzene” is an aryl trifluoromethyl ether . It is a liquid at room temperature .


Synthesis Analysis

This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another synthesis method involves the treatment of 1-Bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at -100°C .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-1-(trifluoromethoxy)benzene” is C7H3BrClF3O . The molecular weight is 275.45 g/mol .


Chemical Reactions Analysis

A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 275.45 g/mol . The compound has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Infrared Spectroscopy

2-Bromo-4-chloro-1-(trifluoromethoxy)benzene: is utilized in infrared spectroscopy to study compound and solvent interactions. This technique is pivotal for identifying functional groups in organic and inorganic compounds. The compound’s spectral data can be analyzed to understand the solvent effect on carbonyl stretching vibration, which is crucial in pharmaceutical chemistry .

Pharmaceutical Applications

This compound plays a role in pharmaceutical research, particularly in the synthesis of complex molecules. For example, it can be used to create derivatives that increase the oxygen affinity of human hemoglobin or inhibit sickle erythrocytes. Its derivatives also exhibit properties like anti-bacterial, anti-tumor, and anti-inflammatory, which are significant in drug development .

Chemical Synthesis

In chemical synthesis, 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene serves as a precursor for various synthesis processes. It’s involved in the preparation of polyfluoroalkoxy-substituted bromobenzenes, which are integral in creating pharmaceutical compounds like Lumacaftor .

Agrochemicals

The compound is researched for potential use in agrochemicals. Its derivatives could be designed to create more effective pesticides or herbicides, contributing to agricultural productivity and pest management strategies .

Cosmetics Industry

In the cosmetics industry, research is conducted to explore the use of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene in the formulation of beauty products. Its properties might be beneficial in developing new cosmetic compounds that enhance product stability and effectiveness .

Textile Industry

This chemical is investigated for its application in the textile industry. It could be used in the production of dyes and other textile treatments that improve fabric qualities such as color fastness and resistance to environmental factors .

Dye Production

In dye production, 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a potential intermediate. It may be involved in synthesizing dyes with unique properties, possibly leading to the creation of novel colors and patterns for various applications .

Metal Coordination Chemistry

Lastly, this compound is studied for its role as a ligand in metal coordination chemistry. It could help in the formation of new metal complexes with applications ranging from catalysis to materials science .

Mechanism of Action

Target of Action

This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.

Safety and Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

2-bromo-4-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLBMIMCNXLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604396
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260810-00-1
Record name 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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